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molecular formula C9H11NO4 B1295835 2-Nitro-2-phenylpropane-1,3-diol CAS No. 5428-02-4

2-Nitro-2-phenylpropane-1,3-diol

Cat. No. B1295835
M. Wt: 197.19 g/mol
InChI Key: AJRYCRIQZBMNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05072056

Procedure details

100 g. (0.73 mole) of nitromethylbenzene, 131.5 g. (1.61 mole) of 37% formaldehyde and 1.8 g. of sodium carbonate monohydrate are placed in a 500 ml. beaker equipped with a mechanical stirrer. The mixture is stirred, the temperature rises to 38° C. and is maintained at 38° C. by using a cold water bath. After 1 1/2 hours, crystals begin to form. The mixture is diluted with 210 ml. of ice water and stirred at 10° C. for about 2 hours. The mixture is filtered and the filtrate washed with water. The damp cake is placed back in the beaker and 280 ml. of ice water is added. The mixture is stirred for 1 hour, filtered and air dried overnight. The solid is stirred with 250 ml. of toluene for about 1 hour at 10° C. and filtered, then washed with cold toluene and dried. The yield is 112.6 g. of nitrophenyldiol (78%), M.P. 96°-97.5° C.
Quantity
0.73 mol
Type
reactant
Reaction Step One
Quantity
1.61 mol
Type
reactant
Reaction Step Two
Name
sodium carbonate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([O-:3])=[O:2].[CH2:11]=[O:12].O.[C:14](=[O:17])([O-])[O-].[Na+].[Na+]>>[N+:1]([C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH2:14][OH:17])[CH2:11][OH:12])([O-:3])=[O:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.73 mol
Type
reactant
Smiles
[N+](=O)([O-])CC1=CC=CC=C1
Step Two
Name
Quantity
1.61 mol
Type
reactant
Smiles
C=O
Step Three
Name
sodium carbonate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
beaker equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
rises to 38° C.
CUSTOM
Type
CUSTOM
Details
After 1 1/2 hours, crystals
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to form
ADDITION
Type
ADDITION
Details
The mixture is diluted with 210 ml
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the filtrate washed with water
ADDITION
Type
ADDITION
Details
of ice water is added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
air dried overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The solid is stirred with 250 ml
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[N+](=O)([O-])C(CO)(CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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